molecular formula C11H9Cl2N7S B4641350 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Cat. No.: B4641350
M. Wt: 342.2 g/mol
InChI Key: AWQIKYHTSDPOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenyl intermediate, followed by the introduction of the triazole and tetrazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often involving hydrogen gas and a catalyst, can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and sodium hydroxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-methylurea
  • 3-(3,4-dichlorophenyl)-1-methyl-1-propionylurea
  • 1-cyclohexyl-3-(2,4-dichlorophenyl)-1-methylurea

Uniqueness

Compared to similar compounds, 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and tetrazole rings enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N7S/c1-6-14-11(17-15-6)21-5-10-16-18-19-20(10)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQIKYHTSDPOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 2
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 4
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.